N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O2S and its molecular weight is 434. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Studies
Structurally Diverse Library Generation : A ketonic Mannich base derived from 2-acetylthiophene was utilized as a starting material for alkylation and ring closure reactions, generating a library of compounds including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and other heterocyclic compounds. This showcases the potential of similar chemical structures for the development of diverse chemical libraries for research purposes (G. Roman, 2013).
Molecular Structure and Intermolecular Interactions : N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and analyzed through X-ray diffraction and DFT calculations to study the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the structural and electronic properties of novel compounds (Sedat Karabulut et al., 2014).
Biological Applications
Antimicrobial Activity : Research on thiazole derivatives incorporating thiazole ring reported significant in vitro antibacterial activity against various bacteria strains and inhibitory action against fungi. These findings suggest the potential of structurally similar compounds in antimicrobial research (N. Desai et al., 2013).
Photosensitizer for Photodynamic Therapy : Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms. This indicates the potential use of related compounds in cancer treatment through photodynamic therapy (M. Pişkin et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitors : Benzothiazole derivatives were synthesized to study their effect as corrosion inhibitors against steel in acidic conditions. Their high inhibition efficiency and the adsorption mechanism provide insights into the application of similar compounds in protecting metals from corrosion (Zhiyong Hu et al., 2016).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c1-15-7-8-17(13-16(15)2)21(26)25(12-6-11-24(3)4)22-23-19-14-18(27-5)9-10-20(19)28-22;/h7-10,13-14H,6,11-12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCJTMQXIKIUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.